molecular formula C16H23NO3 B8559672 Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate

Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate

Cat. No.: B8559672
M. Wt: 277.36 g/mol
InChI Key: OPGQCFCUJBUTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 3-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 3-Methoxybenzyl Group: The 3-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride and the piperidine derivative.

    Esterification: The final step involves the esterification of the piperidinecarboxylic acid with ethanol in the presence of a suitable catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate
  • Ethyl 1-(3-ethoxybenzyl)-2-piperidinecarboxylate
  • Ethyl 1-(3-methoxyphenyl)-2-piperidinecarboxylate

Uniqueness

Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate is unique due to the specific positioning of the methoxy group on the benzyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

ethyl 1-[(3-methoxyphenyl)methyl]piperidine-2-carboxylate

InChI

InChI=1S/C16H23NO3/c1-3-20-16(18)15-9-4-5-10-17(15)12-13-7-6-8-14(11-13)19-2/h6-8,11,15H,3-5,9-10,12H2,1-2H3

InChI Key

OPGQCFCUJBUTDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 2-piperidinecarboxylate (10.0 ml), 3-methoxybenzyl chloride (9.2 ml), and triethylamine (26.6 ml) in N,N-dimethylformamide (64.0 ml) was stirred at room temperature overnight and partitioned between ethyl acetate and water. The organic layer was separated, washed with water (four times) and brine, dried over MgSO4, and evaporated in vacuo. The residue was chromatographed over silica gel to afford ethyl 1-(3-methoxybenzyl)-2-piperidinecarboxylate (12.06 g) as a colorless oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
26.6 mL
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One

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